molecular formula C24H23O14+ B1203137 Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) CAS No. 171828-62-9

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)

Cat. No.: B1203137
CAS No.: 171828-62-9
M. Wt: 535.4 g/mol
InChI Key: ROQLTZUOXIQBDO-JZWLZXDTSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) emerged from comprehensive investigations into anthocyanin diversity in the late twentieth century, particularly through studies of Lactuca sativa leaf pigmentation. Initial identification occurred when researchers observed that the previously reported cyanidin 3-glucoside in lettuce leaves was actually an acylated derivative, with the malonyl group being lost during traditional extraction procedures using methanolic hydrochloric acid. This discovery represented a significant advancement in understanding anthocyanin chemistry, as it revealed the labile nature of acyl groups in anthocyanin structures and highlighted the need for gentler extraction methods to preserve native pigment structures.

The compound was definitively characterized through advanced chromatographic and spectral methods, including high-performance liquid chromatography coupled with mass spectrometry. The molecular ion peak at m/z 535 provided crucial evidence for the malonylated structure, while fragmentation patterns revealed characteristic losses of 86 Da corresponding to the malonyl group and 162 Da corresponding to the glucosyl moiety. These analytical breakthroughs established standardized protocols for identifying acylated anthocyanins and distinguishing them from their non-acylated counterparts.

Subsequent research expanded the known distribution of cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) to include diverse plant families. Documentation in Dianthus caryophyllus, Echinacea pallida, Zea mays, and Phalaris species demonstrated the widespread occurrence of this specific acylation pattern across taxonomically distant plant groups. This broad distribution suggested fundamental evolutionary advantages conferred by malonylation modifications, leading to intensive research into the biosynthetic pathways and functional significance of this structural modification.

Taxonomic Classification within Anthocyanin Family

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) occupies a specific position within the hierarchical classification of anthocyanin compounds. At the highest level, it belongs to the flavonoid superclass, specifically within the anthocyanin subfamily of phenolic compounds. The taxonomic classification follows a systematic structure based on the aglycone core, glycosylation pattern, and acylation modifications.

Table 1: Taxonomic Classification of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)

Classification Level Category Specific Designation
Superclass Flavonoids Phenolic compounds
Class Anthocyanins Glycosidic anthocyanidins
Subclass Acylated anthocyanins Malonylated derivatives
Aglycone type Cyanidin-based 3',4'-dihydroxylated
Glycosylation Monoglucoside 3-O-beta-D-glucoside
Acylation type Malonyl acylation 6''-O-malonyl modification
Acylation degree Monoacylated Single acyl group

Within the acylated anthocyanin classification system, cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) represents a monoacylated anthocyanin, distinguished from diacylated, triacylated, and tetraacylated variants by the presence of a single malonyl group. This classification places it in a category that exhibits intermediate stability characteristics between non-acylated anthocyanins and highly acylated polyacylated anthocyanins.

The compound's classification as a malonylated anthocyanin distinguishes it from other acylated forms such as coumaroylated, caffeoylated, and other aromatic acyl derivatives. Malonylated anthocyanins represent a specific subset characterized by aliphatic acyl groups, which confer different physicochemical properties compared to aromatic acylation patterns. This classification has important implications for stability, solubility, and biological activity profiles.

Significance in Plant Biochemistry

The biochemical significance of cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) extends beyond its role as a pigment, encompassing critical functions in plant adaptation, stress response, and metabolic regulation. The malonylation modification represents a sophisticated biochemical strategy for enhancing anthocyanin stability in the complex intracellular environment of plant cells. This enhanced stability is particularly crucial in maintaining pigment integrity under varying physiological conditions, including pH fluctuations and enzymatic degradation pressures.

Table 2: Biochemical Properties and Significance

Property Non-acylated Cyanidin 3-glucoside Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) Significance
pH stability Low Enhanced Improved color retention
Enzymatic resistance Susceptible to β-glucosidase Protected from β-glucosidase Reduced degradation
Water solubility Moderate Increased Enhanced bioavailability
Intracellular stability Limited Extended Prolonged pigment function

The malonyl modification provides specific protection against β-glucosidase activity, a critical advantage in plant systems where these enzymes are abundant. This enzymatic protection ensures that the anthocyanin maintains its structural integrity and continues to fulfill its biochemical functions throughout the plant's lifecycle. The enhanced water solubility conferred by malonylation facilitates transport within plant vascular systems and improves the compound's bioavailability in various cellular compartments.

The biosynthetic pathway for cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) involves the coordinated action of multiple enzyme systems, with malonyl-coenzyme A:anthocyanidin 3-glucoside malonyltransferase serving as the key regulatory enzyme. This enzyme exhibits substrate specificity for anthocyanidin 3-glucosides and demonstrates optimal activity at physiological pH values around 7.5. The enzymatic system shows broad substrate acceptance, capable of malonylating various anthocyanidin 3-glucosides including pelargonidin, delphinidin, and peonidin derivatives, indicating a conserved mechanism for acylation across different anthocyanin structures.

Research Evolution and Current State of Knowledge

The research trajectory for cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) has evolved from initial structural characterization to comprehensive studies of biosynthesis, stability, and functional applications. Early research focused primarily on identification and structural elucidation, establishing the fundamental chemical and physical properties of the compound. This foundational work provided the analytical frameworks necessary for subsequent investigations into biosynthetic pathways and regulatory mechanisms.

Contemporary research has expanded to encompass advanced biotechnological applications, including the development of transgenic plant systems for enhanced production of malonylated anthocyanins. Studies utilizing transgenic petunia plants expressing dahlia malonyltransferase genes have demonstrated the feasibility of engineering enhanced anthocyanin stability through targeted acylation modifications. These investigations revealed that malonylated anthocyanins can comprise 11.0 to 62.8 percent of total anthocyanin content in transgenic systems, representing significant enhancement over natural production levels.

Table 3: Research Milestones and Current Knowledge Gaps

Research Area Established Knowledge Current Limitations Future Directions
Structural characterization Complete molecular structure, spectral properties Limited conformational studies Advanced computational modeling
Biosynthesis Primary enzymatic pathway identified Regulatory mechanism details Transcriptional control studies
Stability mechanisms pH and enzymatic protection characterized Molecular-level stability mechanisms Structural biology approaches
Biotechnological applications Transgenic production demonstrated Scale-up and optimization challenges Industrial production systems

Current research initiatives are investigating the molecular mechanisms underlying the enhanced stability conferred by malonylation, with particular emphasis on understanding the structural basis for pH buffering and enzymatic protection. Advanced spectroscopic studies have revealed that malonylation influences the electronic structure of the anthocyanin chromophore, potentially explaining the observed stability enhancements through altered molecular orbital characteristics.

The development of analytical methodologies for cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) continues to advance, with emerging techniques including ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry enabling more precise quantification and structural characterization. These analytical advances are facilitating comprehensive metabolomic studies that examine the compound's role within broader plant metabolic networks and its interactions with other secondary metabolites.

Properties

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O14/c25-10-4-13(27)11-6-16(23(36-15(11)5-10)9-1-2-12(26)14(28)3-9)37-24-22(34)21(33)20(32)17(38-24)8-35-19(31)7-18(29)30/h1-6,17,20-22,24,32-34H,7-8H2,(H4-,25,26,27,28,29,30)/p+1/t17-,20-,21+,22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQLTZUOXIQBDO-JZWLZXDTSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23O14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332139
Record name Cyanidin-3-(6'-malonylglucoside)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171828-62-9
Record name Cyanidin 3-(6′-malonylglucoside)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171828-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanidin-3-(6'-malonylglucoside)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Plant Sources and Pretreatment

Cyanidin 3-O-(6-O-malonyl-β-D-glucoside) is predominantly isolated from pigmented plant tissues, including:

  • Red onion (Allium cepa) : Malonylated anthocyanins constitute up to 26.8% of total anthocyanins in cultivars like ‘Vermelha da Povoa’.

  • Red chrysanthemum (Dendranthema grandiflorum) : Petals contain cyanidin 3-O-(6″-malonylglucoside) as a major component, with absorption efficiency higher than non-acylated forms.

  • Purple corn (Zea mays) : Accounts for ~70% of anthocyanins in select cultivars, requiring acidified extraction to preserve malonyl groups.

Pretreatment Steps :

  • Freeze-drying : Plant tissues are lyophilized to minimize enzymatic degradation.

  • Particle size reduction : Grinding to 20–40 mesh improves solvent penetration.

  • Lipid/protein removal : Defatting with hexane or acetone precedes anthocyanin extraction.

Solvent Selection and Optimization

Acidified Solvent Systems

Acidification stabilizes anthocyanins by preventing hydrolysis of malonyl groups. Common systems include:

Solvent CompositionpHEfficiency (mg/g DW)Source
70% methanol + 0.1% TFA2.50.1895 ± 0.0363Red onion
50% ethanol + 0.2% citric acid3.00.47Purple corn
15% acetic acid in water2.80.45Red chrysanthemum

Key Findings :

  • Methanol yields higher anthocyanin recovery but poses toxicity concerns.

  • Ethanol (40–60%) acidified with citric or formic acid balances safety and efficiency.

Ultrasound-Assisted Extraction (UAE)

Parameter Optimization

UAE enhances extraction efficiency via cavitation, disrupting cell walls. Optimal conditions for cyanidin 3-O-(6-O-malonyl-β-D-glucoside) include:

ParameterOptimal RangeYield Increase vs. ConventionalSource
Amplitude60–80%32–41%
Temperature40–50°C28%
Solvent-to-solid ratio20:1–30:1 (mL/g)19–24%
Time15–25 min37%

Case Study :
In red onion, UAE at 60% amplitude, 40°C, and 20:1 solvent ratio for 20 min increased yields to 0.1895 mg/g DW compared to 0.0777 mg/g with maceration.

Enzymatic and Alkaline Hydrolysis

Isolation of Malonylated Derivatives

Post-extraction, malonylated anthocyanins are purified via:

  • Ion-exchange chromatography : Diaion HP-20 resins elute acylated anthocyanins using 50% ethanol + 0.1% TFA.

  • Preparative HPLC : Symmetry C30 columns with gradients of acetonitrile/0.1% TFA achieve >96% purity.

Critical Step :

  • Alkaline hydrolysis (0.1 M NaOH) : Selectively removes non-malonylated anthocyanins, enriching the target compound.

Semi-Synthetic Approaches

Enzymatic Malonylation

Cyanidin 3-O-glucoside is acylated using malonyl-CoA and acyltransferases:

Enzyme SourceSubstrateConversion RateYield (mg/L)Source
Arabidopsis thalianaCyanidin 3-O-glucoside78%12.4
E. coli (recombinant)Cyanidin 3-O-glucoside65%9.8

Challenges :

  • Enzyme stability at acidic pH limits large-scale application.

  • Purification requires tandem affinity chromatography.

Comparative Analysis of Methods

MethodYield (mg/g DW)Purity (%)Time (h)Cost Index
UAE + acidified ethanol0.45–0.6092–950.5$$
Maceration + HPLC0.18–0.2598–9924$$$$
Enzymatic synthesis9.8–12.4 mg/L85–8848$$$$$

Trade-offs :

  • UAE offers speed and cost efficiency but lower purity.

  • Semi-synthesis enables scalable production but faces biocatalyst limitations.

Stability Considerations During Preparation

  • Temperature : Degradation accelerates above 50°C, with 30% loss at 70°C over 1 h.

  • Light exposure : UV radiation causes 40% degradation in 6 h without amber glass protection.

  • Metal ions : Fe³+ and Al³+ catalyze hydrolysis; EDTA (0.1%) mitigates this .

Scientific Research Applications

Biological Activities

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) exhibits several bioactivities that make it a subject of interest in nutraceutical research:

  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : Research indicates that it may reduce inflammation, potentially benefiting conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Potential : Studies have suggested that this anthocyanin may offer neuroprotective effects, which could be beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Gastroprotective Effects : It has been shown to protect gastric mucosa, making it relevant for gastrointestinal health .

Nutritional Applications

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is increasingly recognized for its role in human nutrition:

  • Dietary Supplementation : Due to its health-promoting properties, it is considered for inclusion in dietary supplements aimed at enhancing overall health and preventing chronic diseases.
  • Biomarker for Anthocyanin Intake : This compound has been identified as a potential biomarker for the consumption of anthocyanin-rich foods, helping researchers assess dietary intake levels in studies involving human subjects .

Cosmetic Applications

The cosmetic industry is exploring the use of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) due to its antioxidant properties:

  • Skin Care Products : Its ability to combat oxidative stress makes it suitable for formulations aimed at skin protection and anti-aging.
  • Natural Colorant : As a natural pigment, it can be utilized in various cosmetic products to provide color without synthetic additives.

Case Studies

Several studies have documented the effects and applications of Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside):

  • Neuroprotective Effects : A study published in Food Chemistry demonstrated that this compound could inhibit neuroinflammation and promote neuronal survival in vitro, suggesting potential therapeutic applications for neurodegenerative diseases.
  • Gastrointestinal Health : Research published in Molecules highlighted the gastroprotective effects of cyanidin derivatives, including Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside), against Helicobacter pylori infection, indicating its potential role in managing gastric disorders .
  • Cosmetic Formulations : A case study on skincare products incorporating this anthocyanin showed improved skin hydration and elasticity among users, reinforcing its utility in cosmetic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Anthocyanins

Non-Acylated Cyanidin Derivatives

Cyanidin 3-O-Glucoside (Cy3G)
  • Structure : Lacks the malonyl group at the 6-O position of glucose.
  • Occurrence : Co-occurs with Cy3_6MG in Tarocco oranges, comprising 69.5–80.0% of total anthocyanins .
  • Stability : Less stable than Cy3_6MG due to the absence of the malonyl group, which reduces resistance to pH changes and thermal degradation .
  • Bioactivity : Exhibits anti-inflammatory and antioxidant properties but is metabolized faster in vivo to protocatechuic acid .
Cyanidin 3-O-Sophoroside and Cyanidin 3-O-Xyloside
  • Structure : Sophoroside (glucose-β-1,2-glucose) or xylose substitutions at the 3-O position.
  • Role : Contribute to color variation in Tarocco oranges but are less abundant than Cy3_6MG and Cy3G .

Acylated Cyanidin Derivatives

Cyanidin 3-O-(3-O-Malonyl-beta-D-Glucoside) (Cy3_3MG)
  • Structure : Malonyl group at the 3-OH of glucose instead of 6-OH.
  • Detection : Found in lettuce, but at lower concentrations than Cy3_6MG .
  • Implications : Positional isomerism of the malonyl group may alter solubility and interaction with cellular targets .
Cyanidin 3-O-(6-O-Coumaroyl-beta-D-Glucoside)
  • Structure: Coumaroyl (phenolic acyl group) instead of malonyl.
  • Role : Imparts blue hues in corn and Sambucus canadensis (elderberry) .
  • Stability : Coumaroyl acylation provides UV-protective effects but may reduce water solubility compared to malonylated forms .

Pelargonidin and Delphinidin Analogs

Pelargonidin 3-O-(6-O-Malonyl-beta-D-Glucoside)
  • Structure : Pelargonidin aglycone (lacks the 3′-OH group of cyanidin).
  • Occurrence : Found in Populus species and strawberry, contributing to orange-red hues .
  • Bioactivity : Less potent in antioxidant assays than Cy3_6MG due to fewer hydroxyl groups .
Delphinidin 3-O-Glucoside
  • Structure : Additional 3′,5′-OH groups on the B-ring.
  • Role : Imparts blue-violet colors in Acer mandshuricum and carnations .
  • Antioxidant Capacity : Higher than Cy3_6MG due to increased hydroxylation .

Quantitative and Metabolic Comparisons

Concentration Variations in Plant Tissues

Compound Plant Source Concentration (Relative %) Key Factors Influencing Levels Reference
Cy3_6MG Tarocco blood orange 69.5–80.0% of anthocyanins Rootstocks Z/ZC enhance accumulation
Cy3G Tarocco blood orange 69.5–80.0% of anthocyanins Co-accumulates with Cy3_6MG
Cy3_6MG Artemisia wellbyi Higher vs. A. sieversiana Species-specific biosynthesis
Pelargonidin 3-O-(6-O-malonyl-glucoside) Populus spp. 1–5% of flavonoids Induced under herbivory stress

Metabolic Stability and Bioavailability

  • Cy3G : Rapidly hydrolyzed to cyanidin and protocatechuic acid, limiting systemic bioavailability .
  • Delphinidin 3-O-Glucoside : Higher metabolic stability than cyanidin derivatives due to structural complexity .

Functional Implications in Plants and Human Health

Role in Plant Physiology

  • Pigmentation : Cy3_6MG and Cy3G synergize to produce red hues in Tarocco oranges, with rootstock selection modulating pigment intensity .
  • Stress Response : In Populus, Cy3_6MG is upregulated under herbivory, suggesting a role in pathogen defense .

Bioactivity in Humans

  • Antioxidant Capacity: Cy3_6MG exhibits superior oxygen radical absorbance capacity (ORAC) compared to non-acylated cyanidins .
  • Anti-Inflammatory Effects: Inhibits iNOS and COX-2 expression in macrophages, comparable to Cy3G but with prolonged activity due to stability .
  • Nuclear Receptor Modulation : Activates PPARγ and LXRα more potently than Cy3G, implicating it in metabolic syndrome mitigation .

Biological Activity

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) (Cy-Mal-3G) is a specific anthocyanin derivative known for its potent biological activities. This compound is primarily found in various fruits and vegetables, contributing not only to their color but also to their health benefits. The following sections will explore the biological activities of Cy-Mal-3G, including its antioxidant, anti-inflammatory, and anti-cancer properties, supported by recent research findings.

Chemical Structure and Properties

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) is a glycosylated form of cyanidin, characterized by the presence of a malonyl group attached to the glucose moiety. This structural modification enhances its stability and bioactivity compared to other anthocyanins.

Antioxidant Activity

Cy-Mal-3G exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. Research indicates that this compound can scavenge various reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

  • Mechanism of Action : The antioxidant activity is primarily attributed to the hydroxyl groups present in the anthocyanin structure, which can donate electrons to free radicals, stabilizing them and preventing cellular damage .

Anti-inflammatory Effects

Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) has been shown to exert anti-inflammatory effects through various mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that Cy-Mal-3G can reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
  • NF-kB Pathway Modulation : The compound inhibits the NF-kB signaling pathway, which plays a critical role in the inflammatory response .

Anti-cancer Properties

Emerging evidence suggests that Cy-Mal-3G possesses anti-cancer properties, making it a subject of interest in cancer research:

  • Cell Line Studies : In vitro studies have shown that Cy-Mal-3G can induce apoptosis in various cancer cell lines, including colon and breast cancer cells. This effect is mediated through the activation of caspases and modulation of apoptotic proteins .
  • Animal Studies : In vivo studies using rodent models have indicated that dietary supplementation with Cy-Mal-3G reduces tumor growth and metastasis in cancer models .

Metabolism and Bioavailability

The bioavailability of Cy-Mal-3G is an important aspect influencing its biological activity. After ingestion, this compound undergoes metabolic transformations that enhance its absorption and efficacy:

  • Metabolic Pathways : Following consumption, Cy-Mal-3G is metabolized into various phenolic compounds that retain biological activity. Key metabolites include protocatechuic acid and phloroglucinaldehyde .
  • Bioavailability Studies : Research indicates that the bioavailability of Cy-Mal-3G ranges between 2.5% to 18.5%, comparable to other flavonoids . The compound's half-life varies significantly based on individual metabolism but has been observed to be around 12.4 to 51.6 hours post-consumption .

Case Studies

Several case studies have highlighted the health benefits associated with dietary intake of Cy-Mal-3G:

  • Berry Consumption Study : A study involving participants consuming anthocyanin-rich berries demonstrated increased plasma levels of Cy-Mal-3G, correlating with reduced markers of oxidative stress and inflammation .
  • Colorectal Cancer Patients : In patients with colorectal adenocarcinomas, acute intake of blueberry extracts rich in Cy-Mal-3G was associated with changes in DNA methylation patterns linked to cancer progression .

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside) (Cy3_6MG) in plant extracts?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution using formic acid (5% v/v) and acetonitrile is widely employed. Detection at 520 nm optimizes sensitivity for Cy3_6MG, while UV spectra (350 nm) are used for flavonoid derivatives. Sonication-assisted extraction with methanol-water-formic acid (40:59:1, v/v/v) improves yield . Calibration curves using purified standards and validation via triplicate runs ensure reproducibility.

Q. How can structural elucidation of Cy3_6MG be achieved?

  • Methodological Answer : Combine spectroscopic techniques:

  • MS : Determine molecular weight via high-resolution mass spectrometry (HR-MS).
  • NMR : Use ¹H-NMR and ¹³C-NMR to identify glycosylation patterns (e.g., malonyl group at 6-O position) and anthocyanidin backbone .
  • Chromatography : Confirm purity using Sephadex LH-20 or ODS columns before analysis .

Q. What are the primary biosynthetic pathways leading to Cy3_6MG production?

  • Methodological Answer : Cy3_6MG biosynthesis involves:

  • Phenylpropanoid pathway : Upregulation of phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS) genes.
  • Glycosylation : UDP-glucose-dependent glycosyltransferases attach glucose to cyanidin.
  • Malonylation : Malonyl-CoA is transferred by acyltransferases to the 6-O position of glucose . Transcriptomic data (e.g., Figure 8 in ) highlight light-regulated gene expression in red-leaf cultivars .

Advanced Research Questions

Q. How can transcriptomic data resolve contradictions in Cy3_6MG accumulation across cultivars?

  • Methodological Answer : Apply machine learning models (e.g., random forest regression) to correlate gene expression (e.g., RLL4 alleles) with Cy3_6MG content. Partial dependence plots (PDPs) identify nonlinear relationships between transcript levels (e.g., flavonoid 3'-hydroxylase) and metabolite abundance . Validate findings via CRISPR/Cas9 knockout of candidate genes (e.g., anthocyanidin synthase) .

Q. What experimental designs address instability challenges in Cy3_6MG during in vitro bioactivity assays?

  • Methodological Answer :

  • pH control : Use buffers (pH 3–4) to stabilize the flavylium cation form.
  • Antioxidant assays : Measure radical scavenging (DPPH/ABTS) with Trolox equivalents and validate via DNA protection assays (e.g., plasmid relaxation against hydroxyl radicals) .
  • Cellular uptake studies : Employ Caco-2 cell models with LC-MS/MS to quantify intracellular retention .

Q. How do enzymatic glycosylation mechanisms influence Cy3_6MG bioactivity?

  • Methodological Answer : Compare Cy3_6MG with non-malonylated analogs (e.g., cyanidin 3-O-glucoside) using:

  • Kinetic studies : Measure xanthine oxidase (XO) inhibition (IC₅₀ values).
  • Molecular docking : Simulate interactions between malonyl groups and XO’s molybdenum center .
  • Metabolic profiling : Track degradation products in simulated gastric fluid via UPLC-QTOF-MS .

Q. What strategies reconcile discrepancies in Cy3_6MG quantification across HPLC protocols?

  • Methodological Answer : Standardize protocols by:

  • Column selection : YMC-Triart C18 columns reduce peak tailing.
  • Mobile phase : Optimize formic acid concentration (5% v/v) to enhance resolution .
  • Inter-laboratory validation : Use certified reference materials (CRMs) and participate in ring trials .

Methodological Challenges and Solutions

Q. How to optimize Cy3_6MG extraction from recalcitrant plant tissues?

  • Answer : Combine enzymatic pretreatment (cellulase/pectinase) with microwave-assisted extraction (MAE) at 50°C. Validate via spike-and-recovery experiments using deuterated cyanidin as an internal standard .

Q. What computational tools predict Cy3_6MG interactions with biological targets?

  • Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model binding to NF-κB or COX-2. Validate predictions via surface plasmon resonance (SPR) affinity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)
Reactant of Route 2
Cyanidin 3-O-(6-O-malonyl-beta-D-glucoside)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.